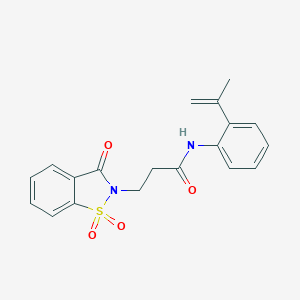![molecular formula C23H24N2O4S B301771 Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301771.png)
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. It has also been suggested that Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been found to inhibit the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the limitations of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of diseases such as diabetes and Alzheimer's disease. Another potential direction is the study of its potential use as a therapeutic agent for the treatment of cancer. Additionally, the development of new synthesis methods for Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate could lead to the production of more stable and water-soluble derivatives of this compound.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step process that includes the reaction of 3-isopropoxybenzaldehyde with thiosemicarbazide to produce 5-(3-isopropoxybenzylidene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic acid to produce Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C23H24N2O4S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-3-methyl-4-oxo-5-[(3-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O4S/c1-5-28-22(27)17-9-11-18(12-10-17)24-23-25(4)21(26)20(30-23)14-16-7-6-8-19(13-16)29-15(2)3/h6-15H,5H2,1-4H3/b20-14+,24-23? |
Clave InChI |
GTAVXAXVQKGMKE-ZOAXWHFDSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC(C)C)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B301712.png)